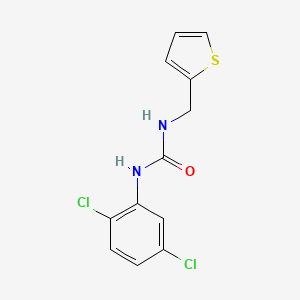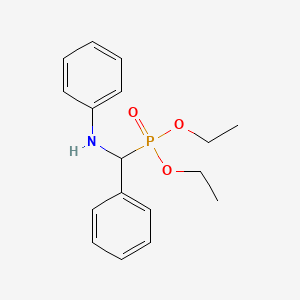![molecular formula C19H17FN2 B5343576 (2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile](/img/structure/B5343576.png)
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile is a synthetic organic compound characterized by its conjugated diene structure and the presence of both dimethylamino and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile typically involves the following steps:
Formation of the Diene Backbone: The diene backbone can be synthesized through a series of aldol condensations or Wittig reactions, where appropriate aldehydes or ketones are used as starting materials.
Introduction of Functional Groups: The dimethylamino and fluorophenyl groups are introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled through a series of purification steps, including recrystallization and chromatography, to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of halogenated or further functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Drug Development: Investigated for its potential as a pharmacophore in drug discovery.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Mécanisme D'action
The mechanism of action of (2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated diene structure allows for electronic delocalization, which can influence its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-chlorophenyl)penta-2,4-dienenitrile: Similar structure but with a chlorine atom instead of fluorine.
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-bromophenyl)penta-2,4-dienenitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile imparts unique electronic properties, influencing its reactivity and interactions. Fluorine atoms can enhance the stability and bioavailability of compounds, making this compound particularly interesting for medicinal chemistry applications.
Propriétés
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2/c1-22(2)19-12-6-15(7-13-19)4-3-5-17(14-21)16-8-10-18(20)11-9-16/h3-13H,1-2H3/b4-3+,17-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGAEHCNVSTNKA-XSPSOZAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5343538.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5343566.png)

![[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5343587.png)
